molecular formula C13H24N2O2 B2950086 Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 2137649-37-5

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B2950086
CAS No.: 2137649-37-5
M. Wt: 240.347
InChI Key: LIAZMUWNCUWUJY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a rigid azabicyclo[3.2.1]octane scaffold, a structure recognized as a privileged core in pharmaceutical development for its ability to impart conformational constraint and improve physicochemical properties to candidate molecules . The 3-(aminomethyl) side chain provides a versatile handle for synthetic elaboration, allowing researchers to conjugate this bicyclic system to other pharmacophores via amide bond formation or other reactions. The azabicyclo[3.2.1]octane scaffold is scientifically validated in drug discovery. Notably, published research has explored pyrazole-substituted azabicyclo[3.2.1]octane sulfonamides as a novel class of potent, systemically available, and non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory response and pain by preserving endogenous palmitoylethanolamide (PEA) . While the specific biological profile of this compound requires experimental determination, its structure positions it as a key intermediate for constructing such sophisticated target molecules and for probing new biological mechanisms. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-9(7-14)5-11(15)6-10/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAZMUWNCUWUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC1C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-6-azabicyclo[321]octane-6-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for interactions with various biological targets.

Medicine: In the medical field, tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate may be explored for its therapeutic properties. It could serve as a precursor for the development of new drugs targeting specific diseases.

Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes. It can be employed in the creation of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Key Observations :

  • 3-Oxo Derivative (C₁₂H₁₉NO₃): The ketone at position 3 reduces steric hindrance compared to bulkier substituents, making it suitable for further reduction or nucleophilic additions .
  • 8-Formyl Derivative (C₁₃H₂₁NO₃): The aldehyde group enables Schiff base formation, a common strategy in drug conjugation .
  • Halogenated Derivatives (e.g., 4-Iodo, 8-Bromomethyl) : These serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for generating complex pharmacophores .

Biological Activity

Tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound notable for its unique azabicyclo structure, which integrates a nitrogen atom into its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and drug development.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • Structural Features : The compound features a tert-butyl group and an aminomethyl group, which contribute to its reactivity and biological interactions.

Biological Activity

Research has indicated that this compound interacts with various biological targets, influencing enzyme activities and receptor binding. Below are key findings related to its biological activity:

Enzyme Interaction Studies

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
    • Inhibition of NAAA is linked to the modulation of inflammatory responses by preserving endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects.
    • Compounds with similar structural cores have shown IC50 values in the low nanomolar range, indicating strong inhibitory potential .
  • Structure-Activity Relationship (SAR) :
    • A study on related azabicyclo[3.2.1]octane derivatives revealed that modifications to the core structure significantly affect biological activity and selectivity towards NAAA and other enzymes like FAAH (fatty acid amide hydrolase) .

Case Studies

  • Neuropharmacological Applications : Research has suggested that compounds with similar azabicyclo structures can modulate neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders .
  • Anti-inflammatory Properties : The ability of these compounds to inhibit NAAA suggests a pathway for developing new anti-inflammatory agents, as they can prolong the action of endocannabinoids like PEA .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylateContains amino and carboxylate groupsDifferent position of the amino group
Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylateSimilar bicyclic structureVariation in amino group positioning
Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylateDifferent stereochemistryPotentially different biological activity

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the formation of the bicyclic structure followed by functionalization at the nitrogen and carbon sites.

Q & A

Q. What are the key steps and optimization strategies for synthesizing tert-butyl 3-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate?

Methodological Answer: The synthesis of this bicyclic compound typically involves:

Protection of the amine group : Use tert-butoxycarbonyl (Boc) groups to stabilize the amine during reactions .

Ring-closing strategies : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to form the bicyclic scaffold.

Aminomethylation : Introduce the aminomethyl group via reductive amination or nucleophilic substitution.

Q. Optimization Tips :

  • Adjust reaction temperatures (e.g., 0°C to room temperature) to control side reactions.
  • Use catalysts like Pd(OAc)₂ for improved yields in coupling steps .

Table 1 : Example Synthesis Conditions and Yields (Analogous to )

StepReagent/CatalystTemperatureYield (%)
Boc ProtectionBoc₂O, DMAP25°C85
Ring ClosurePd(OAc)₂, Xantphos80°C62
AminomethylationNaBH₃CN, CH₂O0°C → 25°C73

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify bicyclic ring geometry and Boc group integrity. Look for characteristic tert-butyl signals at ~1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .
  • HPLC-Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to separate enantiomers. Calibrate with known standards .
  • Circular Dichroism (CD) : Compare CD spectra to established chiral analogs to validate ee values.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to predict optical rotation and correlate with experimental data .

Note : Discrepancies often arise from incomplete purification or racemization during synthesis. Ensure inert atmospheres (N₂/Ar) during sensitive steps .

Q. What experimental designs are suitable for studying the compound’s reactivity under varying pH and solvent conditions?

Methodological Answer:

  • Kinetic Studies : Monitor hydrolysis of the Boc group using:
    • pH-Dependent Stability : Incubate the compound in buffers (pH 1–13) and quantify degradation via HPLC .
    • Solvent Effects : Test polar (DMSO, H₂O) vs. nonpolar (toluene) solvents. Use Arrhenius plots to calculate activation energies.
  • Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to detect free-radical pathways in decomposition .

Table 2 : Hydrolytic Stability at pH 7.4 (37°C)

Time (h)% Remaining (H₂O)% Remaining (PBS)
249285
487863

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). Parameterize the force field for the bicyclic core .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Corrogate electronic properties (e.g., HOMO/LUMO energies) with bioactivity data from analogs .

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